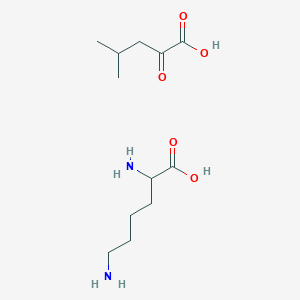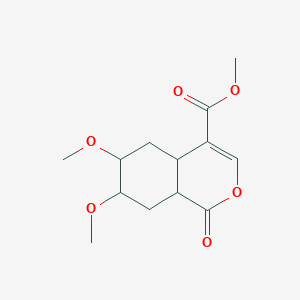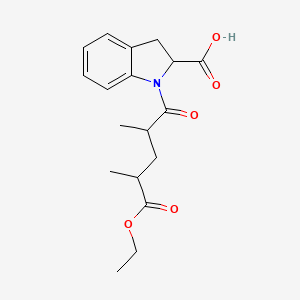
Oxomolybdenum;trihydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxomolybdenum;trihydrofluoride is a chemical compound with the molecular formula MoOF3 It is a coordination complex where molybdenum is bonded to an oxygen atom and three fluoride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxomolybdenum;trihydrofluoride can be synthesized through the reaction of molybdenum trioxide (MoO3) with hydrogen fluoride (HF) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete conversion:
MoO3+3HF→MoOF3+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where molybdenum trioxide is exposed to hydrogen fluoride gas. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxomolybdenum;trihydrofluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: Fluoride ions can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Ligands like phosphines or amines can replace fluoride ions under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state molybdenum oxides.
Reduction: Lower oxidation state molybdenum complexes.
Substitution: Various molybdenum coordination complexes with different ligands.
Applications De Recherche Scientifique
Oxomolybdenum;trihydrofluoride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which oxomolybdenum;trihydrofluoride exerts its effects involves the interaction of the molybdenum center with various substrates. The molybdenum atom can undergo changes in oxidation state, facilitating redox reactions. The fluoride ions and oxygen atom in the complex can also participate in coordination and substitution reactions, influencing the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Molybdenum trioxide (MoO3): A common molybdenum compound used in various industrial applications.
Molybdenum hexafluoride (MoF6): A volatile molybdenum compound used in chemical vapor deposition processes.
Molybdenum dioxide (MoO2): Known for its catalytic properties and use in electronic materials.
Uniqueness
Oxomolybdenum;trihydrofluoride is unique due to its specific coordination environment, combining both fluoride and oxide ligands. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in catalysis and materials science.
Propriétés
Formule moléculaire |
F3H3MoO |
|---|---|
Poids moléculaire |
171.97 g/mol |
Nom IUPAC |
oxomolybdenum;trihydrofluoride |
InChI |
InChI=1S/3FH.Mo.O/h3*1H;; |
Clé InChI |
YTAWYOMGXFTPMM-UHFFFAOYSA-N |
SMILES canonique |
O=[Mo].F.F.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Pyridinecarboxamide, N,N'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis-](/img/structure/B12302387.png)
![Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12302399.png)




![2-[[4-[2-[[5-[8-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydropyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12302422.png)

![1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12302431.png)
![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)
![(2R,3R,4S,5R,6R)-2-[[(1S,2R,3S,4R,6S,8R,9R)-8-amino-9-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxy-cyclohexyl]oxy-2-hydroxy-3-methylamino-5,10-dioxabicyclo[4.4.0]dec-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12302443.png)


